4-(2,6-Dichlorobenzylidene)imidazolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10Cl2N2 |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
(4Z)-4-[(2,6-dichlorophenyl)methylidene]imidazolidine |
InChI |
InChI=1S/C10H10Cl2N2/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-14-7/h1-4,13-14H,5-6H2/b7-4- |
InChI Key |
VFXHZRSATZSOON-DAXSKMNVSA-N |
Isomeric SMILES |
C1/C(=C/C2=C(C=CC=C2Cl)Cl)/NCN1 |
Canonical SMILES |
C1C(=CC2=C(C=CC=C2Cl)Cl)NCN1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 2,6 Dichlorobenzylidene Imidazolidine
Established Synthetic Routes for Imidazolidine (B613845) Core Structures
The construction of the imidazolidine ring can be achieved through several established synthetic methodologies, including Knoevenagel condensation, various cyclization reactions, and multicomponent reaction strategies. These methods offer versatility in accessing a diverse range of substituted imidazolidine derivatives.
Knoevenagel Condensation in the Synthesis of Arylidene Imidazolidines
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. rsc.org It involves the reaction of an active hydrogen compound with a carbonyl group, followed by a dehydration reaction. researchgate.net In the context of arylidene imidazolidine synthesis, this typically involves the reaction of an imidazolidinone, thiazolidinedione, or a related heterocyclic core possessing an active methylene (B1212753) group with an aromatic aldehyde. nih.gov
This reaction is often catalyzed by a weak base, such as an amine, or can be promoted by various catalysts, including ionic liquids and solid-supported reagents, to enhance efficiency and yield. nih.govnih.gov The selection of the catalyst and reaction conditions can be optimized to achieve high yields and selectivity. researchgate.net Green chemistry approaches, such as performing the reaction in water or under solvent-free conditions, have also been explored to minimize environmental impact. rsc.org
A plausible mechanism for the Knoevenagel condensation in this context involves the deprotonation of the active methylene compound by a base to form a carbanionic intermediate. This intermediate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting adduct subsequently undergoes dehydration to yield the final α,β-unsaturated product. nih.gov
Table 1: Examples of Catalysts and Conditions for Knoevenagel Condensation
| Catalyst/Promoter | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Piperidine | Ethanol | Reflux | 2-4 h | Good to Excellent |
| Imidazolium-based Ionic Liquids | Solvent-free | Room Temperature | 10-30 min | 85-95 |
| Fe3O4@CPTMS@guanidine–BuSO3H | Green conditions | - | - | High |
| L-proline-based DES | Solvent-free | 60 | 1 h | 94 |
| Amino-bifunctional frameworks | - | Room Temperature | Short | Very High |
Cyclization Reactions for the Formation of Imidazolidine Rings
Cyclization reactions are fundamental to the synthesis of heterocyclic compounds, including the imidazolidine core. A common approach involves the condensation of a 1,2-diamine, such as ethylene (B1197577) diamine, with an aldehyde or ketone. organic-chemistry.org This reaction typically proceeds through the formation of a di-Schiff base intermediate, which then undergoes intramolecular cyclization.
Various catalysts, including p-toluenesulfonic acid (PTSA), can be employed to facilitate this cyclocondensation. isca.me The reaction conditions can be tailored to favor the formation of the desired imidazolidine ring. Intramolecular cyclization of suitably functionalized urea (B33335) derivatives can also lead to the formation of imidazolidin-2-ones. mdpi.com Furthermore, 1,3-dipolar cycloaddition reactions provide another powerful tool for constructing the imidazolidine skeleton. organic-chemistry.org
Table 2: Examples of Cyclization Reactions for Imidazolidine Synthesis
| Reactants | Catalyst/Conditions | Product Type |
| 1,2-Diamine and Aldehyde/Ketone | Acid catalyst (e.g., PTSA) | Imidazolidine |
| Substituted Urea Derivative | Acid-catalyzed intramolecular cyclization | Imidazolidin-2-one |
| 1,3,5-Triazinanes and Aziridines | Mild conditions | Functionalized Imidazolidine |
| N-sulfonylaziridines and N-alkylanilines | Copper catalyst, TBHP | Functionalized Imidazolidine |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single synthetic operation. nih.govresearchgate.net Several MCRs have been developed for the synthesis of imidazolidine and related heterocyclic structures.
These reactions often involve the in-situ formation of reactive intermediates that subsequently undergo cyclization to form the heterocyclic ring. For instance, a three-component reaction of an amine, an aldehyde, and an isocyanide can lead to highly substituted 2-imidazolines. isca.me Another example is the synthesis of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives via a one-pot multiple-component reaction. nih.gov The versatility of MCRs allows for the rapid generation of diverse libraries of imidazolidine derivatives for various applications. researchgate.net
Targeted Synthesis of 4-(2,6-Dichlorobenzylidene)imidazolidine
The targeted synthesis of this compound would logically proceed through the condensation of 2,6-dichlorobenzaldehyde (B137635) with a suitable ethylene diamine derivative, leveraging the principles of the established synthetic routes described above.
Selection and Preparation of Starting Materials (e.g., Ethylene Diamine, Aromatic Aldehydes)
2,6-Dichlorobenzaldehyde: This key starting material can be prepared through various methods. One common route is the hydrolysis of 2,6-dichlorobenzal chloride. google.com Another approach involves the chlorination of 2,6-dichlorotoluene (B125461) followed by hydrolysis. The purity of 2,6-dichlorobenzaldehyde is crucial for the success of the subsequent condensation reaction. It is sensitive to air, moisture, and light. nih.gov
Ethylene Diamine and its Derivatives: Ethylene diamine itself is a readily available starting material. The reaction of dichloroethane with ammonia (B1221849) can produce ethylene diamine. ijcce.ac.ir For the synthesis of the unsubstituted imidazolidine ring, ethylene diamine would be the reactant of choice. Substituted ethylene diamines can be used to introduce diversity at the N1 and N3 positions of the imidazolidine ring.
Optimization of Reaction Conditions and Isolation Procedures
The condensation of 2,6-dichlorobenzaldehyde with ethylene diamine to form this compound would likely follow a cyclocondensation pathway. The optimization of reaction conditions is critical to maximize the yield and purity of the desired product.
Reaction Conditions:
Catalyst: An acid catalyst, such as p-toluenesulfonic acid (PTSA), is often employed to facilitate the imine formation and subsequent cyclization.
Solvent: A solvent capable of azeotropically removing water, such as toluene (B28343) or benzene (B151609), is typically used to drive the reaction to completion.
Temperature: The reaction is often carried out at reflux temperature to ensure a sufficient reaction rate.
Isolation and Purification: Following the completion of the reaction, the product would be isolated by removing the solvent under reduced pressure. The crude product could then be purified by techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography to obtain the pure this compound.
Table 3: Hypothetical Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Rationale |
| Reactants | 2,6-Dichlorobenzaldehyde, Ethylene Diamine | Direct precursors for the target molecule. |
| Catalyst | p-Toluenesulfonic acid (catalytic amount) | To promote the formation of the imine and facilitate cyclization. |
| Solvent | Toluene | Allows for azeotropic removal of water, driving the equilibrium towards the product. |
| Temperature | Reflux | To ensure an adequate reaction rate for the condensation and cyclization. |
| Work-up | Solvent evaporation, recrystallization | Standard procedures for isolating and purifying organic compounds. |
Functionalization and Derivatization Strategies for this compound Analogues
The core structure of this compound, featuring a reactive imidazolidine ring and a substituted aromatic moiety, serves as a versatile scaffold for synthetic diversification. Strategies are aimed at systematically modifying these key components to explore structure-activity relationships and develop novel chemical entities.
The secondary amine groups within the imidazolidine ring are primary targets for functionalization through N-alkylation and N-substitution reactions. These transformations allow for the introduction of a wide array of substituents, which can significantly influence the molecule's physicochemical properties.
Standard N-alkylation procedures can be employed, utilizing various alkylating agents in the presence of a base. The choice of reagents and conditions can be tailored to achieve mono- or di-substitution on the nitrogen atoms of the imidazolidine core. While specific studies on this compound are not detailed in the reviewed literature, general methodologies for N-alkylation of imidazole (B134444) and related heterocycles are well-established. scispace.comresearchgate.net For instance, the vapor-phase N-alkylation of imidazole with alcohols over calcined layered double hydroxides has been shown to selectively produce N-alkylated products in high yields. scispace.com Another common approach involves the use of dialkyl carbonates as effective and greener alkylating agents. researchgate.net These methods provide a framework for the potential N-alkylation of the target compound.
Table 1: General Conditions for N-Alkylation of Imidazolidine Rings
| Alkylating Agent | Catalyst/Base | Conditions | Product Type |
|---|---|---|---|
| Alcohols (e.g., MeOH, EtOH) | Calcined Mg-Al layered double hydroxides | Vapor-phase, 225-350 °C | N-alkylimidazoles scispace.com |
| Dialkyl Carbonates | Heat | Reflux in toluene | N-alkylimidazoles researchgate.net |
Modification of the 2,6-dichloro substituents on the benzylidene ring represents another avenue for derivatization. However, this is often more challenging than modifying the imidazolidine ring. The chlorine atoms are generally unreactive towards nucleophilic aromatic substitution due to the electron-rich nature of the heterocyclic system attached to the ring.
Strategies to replace the chlorine atoms would likely require harsh reaction conditions or the use of transition-metal catalysis. Potential transformations could include Buchwald-Hartwig amination or Suzuki coupling to introduce new carbon-carbon or carbon-nitrogen bonds, thereby accessing a different set of analogues. Ring transformation reactions, where the pyran ring of a related system was opened and closed to form a pyrazole (B372694) or pyrimidine (B1678525) moiety, have been described, suggesting that complex transformations are possible with related heterocyclic structures. researchgate.net
The synthesis of spirocyclic compounds containing the imidazolidine framework has garnered significant interest due to their unique three-dimensional structures and potential biological activities. ijacskros.commdpi.com A viable strategy for creating spiro[imidazolidine-pyrazoline] derivatives from a 4-arylideneimidazolidine precursor involves a 1,3-dipolar cycloaddition reaction.
This transformation can be conceptualized in a two-step process based on methodologies applied to structurally similar compounds like 5-arylidene hydantoins (imidazolidine-2,4-diones). ijacskros.com The initial step would involve a Knoevenagel condensation between imidazolidine and 2,6-dichlorobenzaldehyde to form the this compound core. The subsequent and key step is the reaction of the exocyclic double bond with diazomethane. This cycloaddition reaction leads to the formation of a pyrazoline ring fused in a spirocyclic fashion at the 4-position of the imidazolidine ring. ijacskros.com
Table 2: Synthetic Strategy for Spiro[imidazolidine-pyrazoline] Derivatives
| Step | Reaction Type | Reactants | Product |
|---|---|---|---|
| 1 | Knoevenagel Condensation | Imidazolidine + 2,6-Dichlorobenzaldehyde | This compound |
The development of bis-cyclic imidazolidine derivatives involves the strategic linking of two imidazolidine units. These dimeric structures can be designed with varying linkers to control the distance and orientation between the heterocyclic rings, which can be crucial for their interaction with biological targets.
A common synthetic approach involves using a diamine as a linking molecule. For instance, the synthesis of bis-cyclic imidazolidine-4-one derivatives has been achieved by coupling a building block to a diamine like benzene-1,4-diamine, followed by cyclization steps to form the two imidazolidine rings. nih.govnih.gov A similar strategy could be adapted where two equivalents of this compound are linked via their nitrogen atoms using a suitable dielectrophile linker. Another approach involves a three-component Mannich-type condensation using a diamine, formaldehyde, and a naphthol derivative to create bis-imidazolidine structures. mdpi.com
Table 3: General Synthetic Approach for Bis-cyclic Imidazolidine Derivatives
| Step | Description | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Coupling | Imidazolidine precursor, Linker (e.g., benzene-1,4-diamine), Coupling agent (e.g., HATU) | Linked diamine intermediate nih.gov |
Advances in Green Synthesis Approaches for Imidazolidine Derivatives
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for the synthesis of imidazolidine derivatives. These approaches aim to minimize waste, avoid hazardous solvents, and reduce energy consumption.
One notable green approach is the use of one-pot, sequential reactions under solvent-free (neat) conditions. For example, a series of imidazolidin-4-ones and bis-N-(alkyl/aryl) imidazolidin-4-ones were synthesized in excellent yields by reacting various amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride at 70 °C without any solvent. nih.gov This method offers high atom economy and avoids the costs and environmental hazards associated with solvent use and purification. nih.gov
Another significant advancement is the application of microwave irradiation in conjunction with aqueous media. The synthesis of polysubstituted imidazoles has been successfully carried out using a green-synthesized Cr₂O₃ nanoparticle catalyst in water under microwave irradiation. nih.gov This technique often leads to dramatically reduced reaction times, improved yields, and a cleaner reaction profile compared to conventional heating methods. nih.gov
Table 4: Comparison of Conventional vs. Green Synthesis Methods for Imidazolidine Derivatives
| Feature | Conventional Synthesis | Green Synthesis Approach |
|---|---|---|
| Solvent | Often uses hazardous organic solvents (e.g., DMF, Toluene) | Solvent-free (neat) or benign solvents (e.g., water) nih.govnih.gov |
| Energy | Conventional heating (reflux), often for long durations | Microwave irradiation, reduced reaction times nih.gov |
| Catalyst | May use stoichiometric reagents or heavy metal catalysts | Reusable nanocatalysts, biocatalysts nih.gov |
| Procedure | Multi-step with isolation of intermediates | One-pot, sequential reactions nih.gov |
| Yield/Purity | Variable, may require extensive purification | Often high yields with simpler work-up nih.gov |
| Waste | Generates significant solvent and chemical waste | Minimized waste, higher atom economy |
Advanced Spectroscopic and Structural Characterization of 4 2,6 Dichlorobenzylidene Imidazolidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like 4-(2,6-dichlorobenzylidene)imidazolidine. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of each nucleus can be determined.
In the ¹H NMR spectrum, the protons of the imidazolidine (B613845) ring are expected to exhibit characteristic signals. The methylene (B1212753) protons (-CH₂-CH₂-) would likely appear as a complex multiplet or as distinct signals depending on their chemical and magnetic equivalence. The N-H protons of the imidazolidine ring would typically present as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The vinylic proton (=CH-) of the benzylidene group would resonate in the olefinic region of the spectrum. The aromatic protons of the 2,6-dichlorophenyl group are expected to show a characteristic splitting pattern, likely a triplet and a doublet, consistent with a 1,2,3-trisubstituted benzene (B151609) ring.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. Distinct signals would be anticipated for the methylene carbons of the imidazolidine ring, the imine carbon (C=N), and the vinylic carbon of the benzylidene bridge. The aromatic carbons of the 2,6-dichlorophenyl ring would show characteristic chemical shifts, with the carbon atoms bearing the chlorine substituents appearing at a downfield position due to the deshielding effect of the halogens. The quaternary carbon to which the imidazolidine ring is attached would also be identifiable.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Imidazolidine CH₂ | 3.0 - 4.0 | Multiplet |
| Imidazolidine NH | 4.0 - 6.0 | Broad Singlet |
| Vinylic CH | 6.5 - 7.5 | Singlet |
| Aromatic CH | 7.0 - 7.5 | Multiplet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Imidazolidine CH₂ | 40 - 55 |
| Vinylic CH | 120 - 140 |
| Aromatic CH | 125 - 135 |
| Aromatic C-Cl | 130 - 140 |
| Aromatic C-ipso | 135 - 145 |
| Imine C=N | 150 - 165 |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful technique for the identification of key functional groups within a molecule. For this compound, the IR spectrum would be expected to display several characteristic absorption bands. A prominent feature would be the N-H stretching vibration of the imidazolidine ring, typically observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
The C=N stretching vibration of the imine group is expected to produce a sharp absorption band in the 1640-1690 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ range. Furthermore, the C-N stretching vibrations of the imidazolidine ring would likely appear in the 1000-1350 cm⁻¹ region. The presence of the chlorine substituents on the benzene ring would give rise to C-Cl stretching vibrations, typically found in the fingerprint region below 800 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=N Stretch | 1640 - 1690 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1000 - 1350 | Medium |
| C-Cl Stretch | < 800 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pattern of a compound. For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its exact molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1, which is a definitive indicator of the presence of two chlorine atoms.
The fragmentation analysis would provide valuable structural information. Common fragmentation pathways could involve the cleavage of the imidazolidine ring, the loss of the dichlorophenyl group, or the fragmentation of the benzylidene side chain. The identification of these fragment ions would help to confirm the proposed structure of the molecule.
X-ray Crystallography for Solid-State Molecular Structure and Conformation Analysis
Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)
UV-Vis Spectroscopy would provide information about the electronic transitions within the molecule. The presence of the conjugated system, encompassing the dichlorophenyl ring and the benzylidene-imidazolidine moiety, would be expected to give rise to absorption bands in the ultraviolet-visible region. The λ(max) would be influenced by the extent of conjugation and the presence of the auxochromic amino groups and chromophoric imine group.
Raman Spectroscopy , being complementary to IR spectroscopy, would provide information about the vibrational modes of the molecule. It would be particularly useful for observing symmetric vibrations and the vibrations of the C=C and C=N bonds, which often give strong Raman signals. The Raman spectrum would aid in a more complete vibrational analysis of the molecule.
Computational Chemistry and Theoretical Investigations of 4 2,6 Dichlorobenzylidene Imidazolidine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., LUMO)
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they act as the primary electron donor and acceptor, respectively.
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity and stability. A small energy gap suggests high polarizability and chemical reactivity. For instance, in a study of a related compound, (2Z)-2-(2,4-dichlorobenzylidene)-4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dihydro-2H-1,4-benzothiazin-3-one, DFT calculations at the B3LYP/6–311 G(d,p) level determined the HOMO and LUMO energies to be -5.44 eV and -2.02 eV, respectively, resulting in an energy gap of 3.42 eV. Similar calculations for 4-(2,6-Dichlorobenzylidene)imidazolidine would be essential to predict its electronic behavior and reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies from a Related Compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.44 |
| LUMO | -2.02 |
| Energy Gap (ΔE) | 3.42 |
Data from a study on (2Z)-2-(2,4-dichlorobenzylidene)-4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dihydro-2H-1,4-benzothiazin-3-one.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor.
These simulations can reveal the most stable conformations of the molecule and the dynamics of its structural changes. Key parameters analyzed in MD simulations include the root mean square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the radius of gyration (RG), which indicates the compactness of the molecule. In studies of other imidazolidine (B613845) derivatives, MD simulations have been used to assess the stability of ligand-protein complexes and to understand the molecular basis of their inhibitory activity. Such simulations for this compound would be crucial in understanding its dynamic behavior and interactions at a molecular level.
Theoretical Studies on Tautomeric Equilibria and Stability
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. Theoretical studies are invaluable for predicting the relative stability of different tautomeric forms and understanding the equilibrium between them. For heterocyclic compounds, the position of protons can significantly influence their chemical and biological properties.
A study on the tautomeric equilibrium of an asymmetric β-diketone demonstrated that the relative stability of tautomers could be determined through computational methods. The study found that the tautomer with the hydrogen atom adjacent to a pyridyl fragment was more stable in a vacuum. For this compound, which contains an imidazolidine ring, theoretical calculations could predict the most stable tautomeric form by comparing the energies of different isomers, thus providing insight into its likely structure and reactivity under various conditions.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and interaction between a ligand and a target protein. For this compound, molecular docking could be employed to identify potential biological targets and to understand the molecular basis of its activity.
The process involves placing the ligand into the binding site of a protein and scoring the different poses based on their binding energy. For example, in a study of new amide thiazolidine (B150603) derivatives, molecular docking was used to predict their binding to the BCL2 protein, a target in cancer therapy. The results showed a correlation between the docking score and the observed biological activity. Similarly, docking simulations of this compound against various receptors could guide the design of more potent and selective analogs.
In Silico Prediction of Molecular Properties and Drug-Likeness
In silico tools are extensively used to predict the physicochemical properties and drug-likeness of chemical compounds. These predictions help in the early stages of drug discovery to filter out compounds with undesirable properties, such as poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
Various computational tools and online platforms, such as Molinspiration and Osiris Property Explorer, can calculate properties like molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These parameters are often evaluated against established rules for drug-likeness, such as Lipinski's rule of five. For instance, a study on α-alkylidene-β-ethoxycarbonyl cyclopentanones used in-silico tools to predict their drug-likeness and pharmacokinetic profiles. Applying these predictive models to this compound would provide a valuable assessment of its potential as a drug candidate.
Table 2: Representative In Silico Predicted Drug-Likeness Properties
| Property | Predicted Value |
|---|---|
| Molecular Weight | [To be calculated] |
| logP | [To be calculated] |
| Hydrogen Bond Donors | [To be calculated] |
| Hydrogen Bond Acceptors | [To be calculated] |
| TPSA (Ų) | [To be calculated] |
| Bioavailability Score | [To be calculated] |
This table illustrates the types of data generated from in silico predictions. Specific values for this compound would require computational analysis.
Density Functional Theory (DFT) Applications in Reaction Mechanism and Energy Profiling
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In chemistry, it is widely applied to study reaction mechanisms, predict molecular geometries, and calculate energy profiles of chemical reactions.
For this compound, DFT calculations could be used to optimize its molecular structure and to explore the energy landscape of its potential chemical transformations. For example, DFT can be used to calculate the activation energies of reactions, providing insights into their feasibility and kinetics. Studies on other heterocyclic compounds have successfully used DFT to elucidate reaction pathways and to understand the factors controlling reactivity. Such theoretical investigations would be invaluable for understanding the chemical behavior of this compound.
Application of Computational Tools in Compound Design and Screening
Computational tools play a crucial role in modern drug discovery by enabling the rational design and virtual screening of new chemical entities. These methods accelerate the identification of promising lead compounds and help in optimizing their properties.
Starting with a scaffold like this compound, computational approaches can be used to design a library of virtual analogs with modified substituents. These analogs can then be subjected to virtual screening using techniques like molecular docking and QSAR (Quantitative Structure-Activity Relationship) modeling to predict their biological activity and drug-likeness. This iterative process of design, screening, and optimization can significantly reduce the time and
Structure Activity Relationship Sar Studies and Rational Drug Design Principles
Principles of Rational Drug Design Applied to Imidazolidine (B613845) Scaffolds
Rational drug design for imidazolidine-containing compounds involves a deep understanding of the interactions between the molecule and its biological target. This approach is guided by the three-dimensional structure of the target protein, aiming to design molecules that fit precisely into the active site, thereby enhancing binding affinity, selectivity, and efficacy. charnwooddiscovery.com For instance, in the design of BACE1 inhibitors, a cyclic amine motif within the imidazolidine scaffold was specifically crafted to interact with both the flap and the S2' pocket of the enzyme. nih.gov This structure-based design allows for the generation of extensive structure-activity relationships (SAR) around both the prime and non-prime side binding pockets. nih.gov
The imidazolidine ring is considered a versatile scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. tandfonline.comrsc.org Its structural features, including nitrogen and carbonyl groups, can effectively facilitate interactions with biological targets like cyclooxygenase-2 (COX-2). researchgate.net The application of computer-aided drug design (CADD) strategies has been instrumental in designing imidazolidine-2,4-dione derivatives as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the physicochemical properties of compounds with their biological activities. jocpr.comwikipedia.org This method is pivotal in predicting the activity of new chemical entities and optimizing lead compounds. jocpr.commdpi.com QSAR models are mathematical equations that relate descriptors of a molecule's structure (e.g., size, shape, lipophilicity) to its pharmacological effect. jocpr.com
For imidazolidine derivatives, QSAR studies have been employed to understand the relationship between their chemical structures and their effects on various biological targets. These models help in identifying key structural features that influence the desired biological activity, guiding medicinal chemists in modifying molecules for improved efficacy and reduced side effects. jocpr.com The development of a robust QSAR model involves several critical steps, including the calculation of chemical descriptors, data partitioning into training and test sets, and rigorous validation to ensure the model's predictive power. mdpi.comnih.gov For instance, a QSAR study on thiazolidine-4-one derivatives, a related heterocyclic scaffold, identified that high polarizability, electronegativity, and surface area contributions positively correlate with antitubercular activity. nih.gov
Fragment-Based Drug Design (FBDD) Approaches Utilizing Imidazolidine Fragments
Fragment-Based Drug Design (FBDD) is a powerful strategy in drug discovery that begins with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.govnih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. nih.govresearchgate.net The imidazolidine core can serve as a valuable fragment due to its favorable physicochemical properties and its ability to be readily synthesized and modified. morressier.com
The core principle of FBDD is to explore a broader chemical space with a smaller number of compounds compared to traditional high-throughput screening (HTS). nih.gov The ideal fragment possesses a balance of hydrophobic and hydrophilic moieties and a synthetic handle for straightforward optimization. morressier.com Imidazolidine fragments can be incorporated into fragment libraries, which are screened against various targets to identify starting points for drug discovery programs. nih.gov The success of FBDD relies on sensitive biophysical techniques to detect weak binding and structural biology methods to understand the binding mode of the fragment, guiding subsequent optimization efforts. researchgate.net
Ligand-Based Drug Design (LBDD) Methodologies
In the absence of a known 3D structure of the biological target, Ligand-Based Drug Design (LBDD) becomes a crucial approach. gardp.orgjubilantbiosys.com LBDD leverages the knowledge of existing molecules that are known to interact with the target to design new, improved compounds. biosolveit.de This methodology is centered on the principle that molecules with similar structures are likely to exhibit similar biological activities. biosolveit.de
For imidazolidine derivatives, LBDD can be employed by analyzing the structure-activity relationships of a series of known active compounds. jubilantbiosys.com Computational tools are used to build models based on the common chemical features of these active molecules. These models can then be used to virtually screen large compound libraries to identify new potential hits. jubilantbiosys.com Techniques such as pharmacophore modeling, which identifies the essential spatial arrangement of chemical features required for biological activity, are central to LBDD. researchgate.net
Structure-Based Drug Design (SBDD) Methodologies
When the three-dimensional structure of a biological target is available, Structure-Based Drug Design (SBDD) provides a powerful and direct approach to drug discovery. charnwooddiscovery.comgardp.org SBDD utilizes computational tools to analyze the target's binding site and design molecules that fit with high affinity and selectivity. gardp.org This process often involves molecular docking, which predicts the preferred orientation of a ligand when bound to a target. gardp.org
In the context of imidazolidine derivatives, SBDD can be used to visualize and understand the key interactions between the compound and its target protein at an atomic level. charnwooddiscovery.com For example, the design of potent BACE1 inhibitors was guided by X-ray crystallography, which revealed how the imidazolidinone scaffold could be optimized to interact with specific residues in the enzyme's active site. nih.gov This detailed structural information allows for a more rational and efficient optimization of lead compounds. gardp.org
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling is a cornerstone of both ligand-based and structure-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. rsc.orgnih.gov
Once a pharmacophore model is developed for a series of active imidazolidine derivatives, it can be used as a 3D query to search large chemical databases in a process called virtual screening. rsc.orgimedpub.com This computational technique allows for the rapid identification of novel compounds that match the pharmacophore and are therefore likely to be active. imedpub.commdpi.com The hits from virtual screening are then typically subjected to further computational analysis, such as molecular docking, and subsequently to experimental testing to confirm their biological activity. nih.govresearchgate.net This approach has been successfully used to identify novel agonists for targets like the Takeda G-protein-coupled receptor 5 (TGR5). rsc.org
Molecular Modification and Bioisosteric Replacement Strategies for Lead Optimization
Following the identification of a promising lead compound, such as a derivative of 4-(2,6-dichlorobenzylidene)imidazolidine, the process of lead optimization begins. This involves making systematic chemical modifications to the lead structure to improve its potency, selectivity, and pharmacokinetic properties. eurekaselect.comufrj.br
A key strategy in lead optimization is bioisosteric replacement, which involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or reducing unwanted side effects. researchgate.netnih.govnih.gov For example, different substituents on the phenyl ring of phenyliminoimidazolidine derivatives can significantly impact their activity on histamine (B1213489) H2-receptors. nih.gov The careful selection of bioisosteres can lead to compounds with improved therapeutic profiles. ufrj.brresearchgate.net This iterative process of molecular modification and biological testing is fundamental to the development of new drugs. ufrj.br
Biological Activity Research and Mechanistic Studies of 4 2,6 Dichlorobenzylidene Imidazolidine and Its Derivatives
Research on Anti-Inflammatory and Analgesic Activitiesnih.gov
Derivatives of imidazolidine (B613845) have been synthesized and evaluated for their potential as potent and safe anti-inflammatory and analgesic agents. nih.gov Research has shown that specific substitutions on the imidazolidine ring system can yield compounds with promising biological activity. nih.govnih.gov
In Vitro Models for Activity Assessment
The evaluation of the anti-inflammatory potential of 4-(2,6-Dichlorobenzylidene)imidazolidine and its derivatives typically employs a variety of established in vitro models. accscience.comresearchgate.net These models are crucial for initial screening and for elucidating the mechanisms by which these compounds function. accscience.com
A primary method involves cell-based assays using macrophage cell lines, such as RAW 264.7, which are stimulated with bacterial lipopolysaccharide (LPS) to induce an inflammatory response. mdpi.commdpi.com Researchers then measure the ability of the test compounds to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov
Enzyme inhibition assays are also fundamental to assessing anti-inflammatory activity. researchgate.net These assays directly measure the inhibitory effect of the compounds on enzymes that are critical to the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.net
Proposed Molecular Mechanisms of Action (e.g., enzyme inhibition)
The anti-inflammatory effects of imidazolidine derivatives are believed to stem from their ability to modulate key molecular pathways involved in inflammation. nih.gov A principal proposed mechanism is the inhibition of enzymes that synthesize inflammatory mediators. nih.govnih.gov
Research on related heterocyclic compounds suggests that these molecules can act as inhibitors of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov The COX-2 enzyme is responsible for the production of prostaglandins, which are central to pain and inflammation, while iNOS produces large amounts of nitric oxide, a pro-inflammatory molecule. mdpi.comnih.gov By inhibiting these enzymes, the compounds effectively reduce the levels of these inflammatory mediators. nih.gov
Furthermore, some imidazole (B134444) derivatives have been shown to interfere with major inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.govmdpi.com The NF-κB pathway controls the gene expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. mdpi.com Inhibition of this pathway can therefore lead to a broad-spectrum anti-inflammatory effect. nih.gov
Investigations into Anti-parasitic Activity (e.g., Schistosoma mansoni)nih.govscielo.br
Schistosomiasis, a disease caused by parasitic flatworms of the genus Schistosoma, remains a significant global health issue, necessitating the search for new therapeutic agents. nih.govnih.gov Imidazolidine derivatives have emerged as a class of compounds with notable schistosomicidal properties. scielo.br
In Vitro Efficacy Against Parasitic Organisms
In vitro studies have demonstrated the direct effects of various imidazolidine derivatives on adult Schistosoma mansoni worms. nih.govresearchgate.net These studies assess a range of parameters, including parasite mortality, motor activity, and reproductive function.
At various concentrations, certain derivatives have been shown to induce mortality in adult worms within 24 to 72 hours. nih.govnih.gov For instance, the derivative (Z)-1-(2-chloro-6-fluorobenzyl)-5-thioxo-4-(2,4,6-trimethoxybenzylidene)imidazolidin-2-one (LPSF/PTS23) caused 100% mortality in adult male worms after 24 hours of exposure in vitro. scielo.br Other observed effects include significant motor abnormalities, inhibition of egg laying (oviposition), and the separation of coupled worm pairs, which is critical for parasite reproduction. nih.gov
In Vitro Schistosomicidal Activity of Imidazolidine Derivatives
Summary of observed effects of various imidazolidine derivatives on adult Schistosoma mansoni in laboratory studies.
| Compound Derivative | Observed Effects | Reference |
|---|---|---|
| LPSF/PTS23 | 100% mortality of adult male worms after 24 hours. | scielo.br |
| RZS-2 and RZS-5 | Motor abnormalities, inhibition of pairing and oviposition, mortality at higher concentrations. | nih.gov |
| LPSF-PT05 | 100% mortality of adult male worms after 24 hours; maximal efficacy against females after 72 hours. | nih.gov |
| (Z)-3-(4-cloro-benzyl)-5-(4-nitro-benzylidene)-imidazolidine-2,4-dione | Demonstrated high activity in producing mortality compared to other derivatives. | researchgate.net |
Analysis of Ultrastructural Alterations Induced in Parasitesnih.govnih.gov
To understand the physical impact of these compounds on the parasites, researchers employ electron microscopy to analyze ultrastructural changes. nih.govscielo.br The primary target for many schistosomicidal drugs is the tegument, the outer surface of the worm that is essential for nutrient absorption, immune evasion, and osmoregulation. scielo.brscielo.br
Studies on worms treated with schistosomicidal agents reveal severe damage to this critical layer. nih.govscielo.br Common alterations observed via scanning and transmission electron microscopy (SEM and TEM) include:
Tegumental Damage: The surface of the worm shows extensive wrinkling, swelling, focal lysis, and the formation of vesicles or blebs. scielo.brscielo.br
Tubercle and Spine Destruction: The tubercles (surface protrusions) and spines, which are characteristic features of the male worm's surface, often appear shriveled, collapsed, or completely eroded. nih.govscielo.br
Subtegumental Alterations: Damage extends beneath the surface to the subtegumental structures, including muscle fibers and the syncytial matrix, which often show vacuolization and lysis. nih.govscielo.br
Internal Organ Damage: Severe alterations can also be observed in the gut epithelial cells and the vitelline cells of female worms, which are involved in egg formation. scielo.br
These profound structural damages compromise the parasite's integrity and vital functions, ultimately leading to its death. nih.govnih.gov
Research on Antibacterial Activitynih.govuomustansiriyah.edu.iq
The emergence of multidrug-resistant bacteria has spurred the search for new classes of antibiotics. nih.gov Imidazolidine derivatives have been investigated as a potential scaffold for the development of novel antibacterial agents. nih.gov
Research has demonstrated that certain bis-cyclic imidazolidine-4-one derivatives possess strong antibacterial activity against a range of both Gram-positive and Gram-negative bacteria, including clinically important resistant strains. nih.gov Mechanistic studies suggest that these compounds act in a manner similar to host defense peptides (HDPs) by causing the rapid disruption of the bacterial cell membrane. nih.gov This mechanism of action may be less prone to the development of resistance compared to traditional antibiotics that target specific intracellular processes.
Antibacterial Activity of Imidazolidine Derivatives
Minimum Inhibitory Concentration (MIC) values for representative imidazolidine derivatives against various bacterial strains.
| Bacterial Strain | Compound Derivative | MIC (μg/mL) | Reference |
|---|---|---|---|
| MRSA (Methicillin-resistant S. aureus) | Compound 3 (bis-cyclic imidazolidine-4-one) | 4-7 | nih.gov |
| MRSE (Methicillin-resistant S. epidermidis) | Compound 3 (bis-cyclic imidazolidine-4-one) | 7 | nih.gov |
| E. coli | Compound 3 (bis-cyclic imidazolidine-4-one) | 5 | nih.gov |
| K. pneumoniae | Compound 3 (bis-cyclic imidazolidine-4-one) | 7 | nih.gov |
| Multidrug-resistant S. aureus | 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one | 1-32 | nih.govresearchgate.net |
Activity Against Gram-Positive and Gram-Negative Bacterial Strains
Research into the antibacterial properties of imidazolidine derivatives has revealed promising activity against a spectrum of both Gram-positive and Gram-negative bacteria. While specific studies focusing exclusively on this compound are limited in publicly available literature, the broader class of imidazolidine-4-one derivatives has been a subject of significant investigation.
Studies have shown that certain bis-cyclic imidazolidine-4-one derivatives exhibit potent antibacterial effects. For instance, some of these compounds have demonstrated strong activity against clinically relevant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE), as well as Gram-negative strains like Klebsiella pneumoniae and Escherichia coli nih.gov. The antibacterial efficacy of these derivatives often correlates with their structural features, such as the length of alkyl chains, which influences their hydrophobicity and ability to interact with bacterial membranes nih.gov. For example, a derivative with a 12-carbon alkyl tail showed significant activity against MRSA and MRSE nih.gov.
The general findings suggest that the imidazolidine-4-one scaffold is a viable backbone for the development of new antibacterial agents. However, the activity is highly dependent on the specific substitutions on the imidazolidine ring.
Table 1: Antibacterial Activity of Selected Imidazolidine-4-one Derivatives (Note: This table is representative of the activity of the compound class, as specific data for this compound was not found in the reviewed literature.)
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) |
| Bis-cyclic imidazolidine-4-one (C12 alkyl tail) | MRSA | 1 |
| Bis-cyclic imidazolidine-4-one (C12 alkyl tail) | MRSE | 2 |
| Bis-cyclic imidazolidine-4-one (C12 alkyl tail) | E. coli | Inactive |
| Bis-cyclic imidazolidine-4-one (C12 alkyl tail) | K. pneumoniae | Inactive |
Mechanistic Studies: Membrane Disintegration and Other Modes of Action
The primary mechanism by which many antibacterial imidazolidine derivatives are thought to exert their effect is through the disruption of bacterial cell membranes. Mechanistic studies on active bis-cyclic imidazolidine-4-one derivatives indicate that they kill bacteria by causing membrane disintegration, a mode of action analogous to that of some host-defense peptides nih.gov. This mechanism is advantageous as it is typically rapid and less prone to the development of resistance compared to mechanisms that target specific metabolic pathways.
The amphipathic nature of some of these molecules, possessing both hydrophobic and cationic regions, facilitates their interaction with the negatively charged bacterial membranes. This interaction leads to the destabilization and permeabilization of the membrane, ultimately resulting in cell death nih.gov.
Chemosensitization Studies for Resistant Strains (e.g., MRSA)
Derivatives of imidazolidine-4-one have been investigated for their potential to resensitize resistant bacterial strains to existing antibiotics. A study focusing on methicillin-resistant Staphylococcus aureus (MRSA) evaluated a series of 5-aromatic imidazolidine-4-ones for their ability to enhance the effectiveness of β-lactam antibiotics and ciprofloxacin (B1669076) nih.gov.
In this research, certain derivatives, such as (Z)-5-(naphthalen-2-ylmethylene)-2-(piperazin-1-yl)-3H-imidazol-4(5H)-one, were found to be potent in combination with these antibiotics against a resistant clinical isolate of MRSA nih.gov. Molecular modeling studies suggested that a probable mechanism of action for this chemosensitizing effect is the interaction of the imidazolidine derivatives with MecR1, a key protein in the regulation of methicillin (B1676495) resistance in S. aureus nih.gov. This indicates that these compounds can act as adjuvants, restoring the efficacy of conventional antibiotics against resistant pathogens.
Studies on Antifungal Activity
Research on Anticonvulsant and Anti-epileptic Activities
The imidazolidine core is a structural feature of some established anticonvulsant drugs, such as phenytoin (B1677684) (5,5-diphenyl-2,4-imidazolidinedione) mdpi.com. This has prompted further research into the anticonvulsant properties of other imidazolidine derivatives. Studies have explored new hybrid compounds incorporating the imidazolidin-2,4-dione ring with other moieties, like morpholine, to develop broad-spectrum anticonvulsants nih.gov.
These investigations have utilized standard animal seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to evaluate efficacy nih.govnih.gov. The results from these studies indicate that the imidazolidine scaffold is a key pharmacophore for anticonvulsant activity, and structural modifications can lead to potent new drug candidates for the treatment of epilepsy mdpi.comnih.gov.
Exploration of Other Biological Activities
Recent research has identified derivatives of the imidazolidine scaffold as potent and selective inhibitors of Histone Deacetylase 6 (HDAC6). HDAC6 is a promising therapeutic target for various diseases, including cancer and neurodegenerative disorders nih.gov.
A series of 2,4-imidazolinedione derivatives were designed and synthesized as novel HDAC6 isoform-selective inhibitors. Several of these compounds exhibited strong HDAC6 inhibitory activities in the low nanomolar range and demonstrated high selectivity over other HDAC isoforms nih.govnih.gov. For example, one of the most potent compounds showed an IC₅₀ value of 2.1 nM for HDAC6 and displayed over 5000-fold selectivity against HDAC1 and HDAC2 nih.gov. Further biological evaluation confirmed that these compounds selectively increase the acetylation of α-tubulin (a known substrate of HDAC6) without affecting the acetylation of histone H3, which is consistent with selective HDAC6 inhibition in cells nih.govnih.gov. These findings highlight the potential of imidazolidine-based compounds in the development of targeted therapies.
Table 2: HDAC6 Inhibitory Activity of a Representative Imidazolidine-2,5-dione Derivative (Note: This table is representative of the activity of the compound class, as specific data for this compound was not found in the reviewed literature.)
| Compound | Target | IC₅₀ (nM) | Selectivity vs HDAC1 |
| 3,4-disubstituted-imidazolidine-2,5-dione derivative | HDAC6 | 2.1 | >5500-fold |
Anti-Proliferative Activity Research
Recent studies have highlighted the anti-proliferative capabilities of a series of novel imidazolidin-4-one (B167674) derivatives, with a particular compound, designated as 9r, demonstrating significant efficacy against colorectal cancer (CRC) cell lines. nih.gov Compound 9r, which features the this compound core structure, exhibited potent anticancer activity in HCT116 and SW620 CRC cells. nih.gov
The anti-proliferative effect of this compound was found to be both time- and dose-dependent. nih.gov The half-maximal inhibitory concentration (IC₅₀), a measure of a drug's potency, was determined for compound 9r in these cell lines, showcasing its effectiveness in suppressing cancer cell growth. nih.gov Furthermore, colony formation assays confirmed that this derivative significantly inhibits the ability of CRC cells to form new colonies, a crucial aspect of tumor development. nih.gov
Table 1: Anti-Proliferative Activity of a this compound Derivative (Compound 9r) in Colorectal Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| HCT116 | 9.44 |
| SW620 | 10.95 |
Data sourced from a study on novel imidazolidin-4-one derivatives. nih.gov
Investigated Anti-Androgen Activity
While the imidazolidine scaffold is present in known anti-androgen agents, specific research into the anti-androgen activity of this compound is not extensively documented in publicly available scientific literature. The core structure, imidazolidine-2,4-dione, is a key feature in several androgen receptor antagonists. However, direct studies investigating the potential of this compound to act as an anti-androgen are not currently available.
Target Identification and Validation Approaches
The precise molecular targets of this compound are an area of ongoing investigation. Target identification is a critical step in drug discovery, enabling a deeper understanding of a compound's mechanism of action and potential therapeutic applications. nih.gov
Protein-Ligand Interaction Profiling
Specific protein-ligand interaction profiling for this compound has not been detailed in the available research. However, the broader class of imidazolidinone derivatives has been the subject of such studies to elucidate their binding modes to various protein targets. Computational methods like molecular docking are often employed to predict the binding affinity and interaction patterns between a small molecule and a protein's active site. For imidazolidinone derivatives, these studies are crucial in understanding their inhibitory mechanisms against various enzymes and receptors.
Cellular Pathway Modulation Studies
Mechanistic studies have provided significant insights into how derivatives of this compound exert their anti-proliferative effects. Research on the potent derivative, compound 9r, has revealed that it induces apoptosis (programmed cell death) in colorectal cancer cells through a mitochondrial-dependent pathway. nih.gov
A key finding is that the compound triggers the production of reactive oxygen species (ROS) within the cancer cells. nih.gov This elevation in ROS levels activates the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn plays a crucial role in initiating the apoptotic cascade. nih.govnih.gov The involvement of ROS was confirmed by experiments where an antioxidant, N-acetylcysteine (NAC), was able to suppress the compound-induced ROS production, subsequent JNK pathway activation, and ultimately, apoptosis. nih.gov These findings suggest that the anticancer effect of this class of compounds is mediated through the induction of oxidative stress, leading to cancer cell death. nih.gov
Future Research Directions and Emerging Applications for 4 2,6 Dichlorobenzylidene Imidazolidine
Development of Advanced Synthetic Methodologies for Enhanced Complexity and Diversity
The future synthesis of derivatives based on 4-(2,6-dichlorobenzylidene)imidazolidine will likely move beyond traditional condensation reactions to embrace more sophisticated and efficient methodologies. nih.gov The aim is to generate libraries of structurally diverse analogues with enhanced chemical complexity and drug-like properties. Advanced strategies such as multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, are particularly promising. nih.gov An environmentally friendly, atom-efficient MCR approach has been successfully used to create 1,3,4-trisubstituted imidazolidines, a method that could be adapted for the target scaffold. nih.gov
Furthermore, the development of pseudo-multicomponent, one-pot protocols offers a sustainable and efficient route to complex heterocyclic compounds. mdpi.com These methods streamline reaction steps and minimize the formation of by-products. mdpi.com Future research could focus on applying catalyst-free and green chemistry principles, such as using water as a solvent, to synthesize novel derivatives, thereby improving the environmental footprint and scalability of the process. nih.gov
Table 1: Potential Advanced Synthetic Routes for this compound Derivatives
| Methodology | Description | Potential Advantages | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single pot to form a complex product. | High atom economy, reduced synthesis time, operational simplicity, access to chemical diversity. | nih.gov |
| Pseudo-Multicomponent Protocol | A one-pot process where reactants are added sequentially to form the final product in situ. | High efficiency, sustainability, streamlined workflow, minimization of by-products. | mdpi.com |
| Catalyst-Free Synthesis | Reactions that proceed efficiently without the need for a metal or acid/base catalyst. | Reduced cost, environmental benefits, simplified purification, avoidance of catalyst-induced side reactions. | nih.gov |
| Green Chemistry Approaches | Utilizing environmentally benign solvents (e.g., water) and reaction conditions. | Improved safety, reduced chemical waste, sustainability. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Computational Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of drugs based on the this compound scaffold. nih.gov These computational tools can analyze vast chemical datasets to identify novel drug candidates, predict their biological activities, and optimize their properties with a speed and accuracy unattainable through traditional methods. mdpi.com
Generative AI models can design novel molecular structures with desired therapeutic profiles, while predictive algorithms can screen these virtual compounds against biological targets, significantly reducing the time and cost of initial discovery phases. mdpi.comharvard.edu For instance, AI can be employed to predict drug-target interactions, identify potential off-target effects, and forecast absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comaip.org An emerging application is the use of AI frameworks like SPARROW (Synthesis Planning and Rewards-based Route Optimization Workflow) to identify optimal molecular candidates while minimizing synthetic cost and complexity, thereby streamlining the entire discovery pipeline from concept to synthesis. mit.edu
Exploration of Novel Biological Targets and Therapeutic Areas
While the full biological profile of this compound is yet to be determined, the broader imidazolidine (B613845) class has demonstrated a wide range of pharmacological activities, suggesting numerous avenues for future investigation. nih.govnih.gov Research indicates that imidazolidine derivatives possess anticancer, antimicrobial, and antiparasitic properties. nih.govnih.govajchem-a.com
Future studies should focus on screening the compound and its derivatives against a panel of novel and therapeutically relevant biological targets. In silico target prediction tools can be used as a first step to identify putative protein targets. nih.gov Based on the activities of related scaffolds, potential targets could include enzymes crucial for cancer cell survival like histone deacetylase 6 (HDAC6) or cyclooxygenase-2 (COX-2). nih.govnih.gov There is also significant potential in exploring its efficacy against parasitic diseases like schistosomiasis, as other imidazolidines have shown promising schistosomicidal activity. nih.gov The ability of some derivatives to act as chemosensitizers for resistant bacteria, such as MRSA, opens another important therapeutic window to investigate. nih.govresearchgate.net
Table 2: Potential Biological Targets for this compound Analogues
| Therapeutic Area | Potential Target(s) | Rationale based on Related Compounds | Reference |
|---|---|---|---|
| Oncology | Histone Deacetylase 6 (HDAC6), Cyclooxygenase-2 (COX-2), DNA replication machinery | Imidazolidine derivatives have shown anti-proliferative activity and can regulate cell cycle progression. | nih.govnih.govnih.gov |
| Infectious Disease (Parasitic) | Schistosoma mansoni tegument/key enzymes | Imidazolidine compounds have demonstrated potent in vitro activity against adult S. mansoni worms. | nih.gov |
| Infectious Disease (Bacterial) | Penicillin-Binding Protein 2a (PBP2a) in MRSA | Related imidazolidine-4-ones can act as chemosensitizers, restoring the efficacy of β-lactam antibiotics. | nih.govresearchgate.net |
| Inflammatory Diseases | Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes | Diaryl imidazolone (B8795221) derivatives have shown dual inhibitory activity against COX-2 and LOX. | nih.gov |
Multidisciplinary Research Collaborations in Chemical Biology
The comprehensive exploration of this compound necessitates a departure from siloed research efforts towards integrated, multidisciplinary collaborations. The complexity of modern drug discovery demands a confluence of expertise from various scientific fields.
Future progress will depend on teams comprising synthetic organic chemists to create novel derivatives, computational chemists and data scientists to run predictive models and manage large datasets, and molecular biologists and pharmacologists to elucidate mechanisms of action and perform biological testing. For example, investigating the compound's potential as an anticancer agent would require collaboration between medicinal chemists, cancer biologists, and clinicians to move a lead compound from bench to bedside. nih.gov Similarly, exploring its antiparasitic potential would involve partnerships with parasitologists and experts in tropical medicine. nih.gov Such synergistic collaborations are essential for accelerating the translation of basic scientific discoveries into tangible therapeutic applications.
Innovations in In Vitro and In Vivo Biological Evaluation Techniques
To accurately assess the therapeutic potential of this compound derivatives, future research must leverage innovative biological evaluation techniques. Standard in vitro assays, such as cytotoxicity screening against cancer cell lines and antimicrobial susceptibility tests, will remain fundamental. nih.govnih.gov However, the field is advancing towards more sophisticated models that better recapitulate human physiology.
The use of 3D cell culture models, such as spheroids and organoids, can provide more predictive data on drug efficacy and toxicity compared to traditional 2D monolayer cultures. For anticancer studies, high-content screening (HCS) can be employed to simultaneously assess multiple cellular parameters, offering deeper insights into the compound's mechanism of action. In the realm of in vivo studies, advanced imaging techniques can allow for real-time monitoring of drug distribution and target engagement in animal models. Furthermore, the integration of pharmacogenomics and biomarker studies in early-phase animal and eventual clinical trials will be crucial for identifying patient populations most likely to respond to therapies derived from this scaffold.
Q & A
Q. What are the standard synthetic routes for preparing 4-(2,6-Dichlorobenzylidene)imidazolidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and imidazolidine precursors. For example, refluxing 4-amino-triazole derivatives with 2,6-dichlorobenzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration, yields solid products . Optimization can include adjusting molar ratios (e.g., 1:1 stoichiometry), solvent polarity (absolute ethanol for solubility), and reaction time (monitored via TLC). Post-synthesis purification via recrystallization or column chromatography enhances purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar hydrazides .
- NMR Spectroscopy : H and C NMR identify electronic environments of the dichlorophenyl and imidazolidine moieties.
- FT-IR : Confirms functional groups (e.g., C=N stretches at ~1600–1650 cm).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Cross-referencing these methods ensures structural accuracy and detects impurities .
Q. What are the key solubility and stability properties of this compound under various experimental conditions?
- Methodological Answer : Solubility is typically higher in polar aprotic solvents (e.g., DMSO, DMF) due to the compound's aromatic and heterocyclic structure. Stability tests under varying pH (e.g., 3–9) and temperatures (25–60°C) should be conducted via UV-Vis spectroscopy or HPLC to assess degradation kinetics. For example, imidazolidine derivatives are prone to hydrolysis under strongly acidic/basic conditions, necessitating inert atmospheres during storage .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict reaction pathways and optimize synthesis parameters for this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and activation energies for condensation reactions. Software like Gaussian or ORCA can simulate electronic interactions between the benzaldehyde and imidazolidine moieties. ICReDD’s approach integrates reaction path searches, information science, and experimental feedback to narrow optimal conditions (e.g., solvent selection, catalyst loading) and reduce trial-and-error experimentation .
Q. What strategies are recommended for resolving contradictions in spectral data or biological activity results across different studies?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR/XRD results with independent techniques (e.g., IR, MS).
- Comparative Analysis : Benchmark findings against structurally analogous compounds (e.g., 2-[(2,6-Dichlorophenyl)imino]imidazolidine derivatives) to identify outliers .
- Experimental Replication : Reproduce synthesis and characterization under controlled conditions to isolate variables (e.g., solvent purity, humidity).
Statistical tools (ANOVA, PCA) can quantify variability in biological assays .
Q. What advanced catalytic systems or solvent environments have been explored to enhance the regioselectivity in derivatives of this compound?
- Methodological Answer :
- Catalysts : Transition metals (e.g., Pd/Cu) or organocatalysts (e.g., proline derivatives) can direct C–N bond formation.
- Solvent Engineering : Ionic liquids or supercritical CO improve reaction kinetics and selectivity by stabilizing intermediates.
- Factorial Design : Systematic variation of parameters (temperature, catalyst concentration) identifies optimal conditions .
Q. How do structural modifications at the imidazolidine core affect the compound's electronic properties and reactivity?
- Methodological Answer : Substituents (e.g., methyl, nitro groups) alter electron density distribution, quantified via DFT-calculated HOMO-LUMO gaps or Hammett constants. For example, electron-withdrawing groups (Cl, NO) on the benzylidene moiety increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Spectroelectrochemical methods (e.g., cyclic voltammetry) can map redox behavior .
Key Considerations for Experimental Design
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the imine bond.
- Characterization : Combine XRD for absolute configuration with dynamic NMR to study conformational flexibility.
- Data Management : Use chemical software (e.g., ChemDraw, Schrödinger Suite) for virtual simulations and secure data storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
